2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Physicochemical profiling ADME prediction Medicinal chemistry

Researchers targeting polar binding pockets often struggle with poor aqueous solubility of common heterocyclic scaffolds. The 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate core (logP -0.292) provides a ~400-fold solubility advantage over the piperidine analog, enabling DMSO-free assay preparation via the sodium salt form. • Reactive carboxylate handle for amide coupling, esterification, and peptide backbone modification. • Key intermediate for antitubercular derivatives (MIC 31.25-125 µg/cm³ against M. tuberculosis H37Rv). • ≥95% purity (sodium salt, CAS 1401425-87-3); ambient shipping.

Molecular Formula C8H9N2O2S-
Molecular Weight 197.24 g/mol
Cat. No. B12347038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Molecular FormulaC8H9N2O2S-
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CS2)C(=O)[O-]
InChIInChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)/p-1
InChIKeyKALABIYZPKXBEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: Chemical Profile & Sourcing


2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate (free acid CAS 921076-45-1; sodium salt CAS 1401425-87-3) is a heterocyclic small molecule with molecular formula C8H10N2O2S and molecular weight 198.24 g/mol. It features a pyrrolidine ring attached at the 2-position of a 1,3-thiazole core with a carboxylate group at the 4-position [1]. The sodium salt form (MW 220.22 g/mol) is the predominant commercially available variant, supplied at ≥95% purity by multiple vendors . Computational predictions indicate logP of -0.292, suggesting substantial hydrophilicity relative to six-membered ring analogs [2]. The compound serves primarily as a versatile synthetic intermediate and pharmacophore scaffold for constructing biologically active thiazole derivatives, though the unsubstituted core scaffold itself exhibits only low intrinsic antibacterial activity [3].

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: Analogs Are Not Interchangeable


Substituting 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate with a morpholine, piperidine, or regioisomeric thiazole analog is not supported by the available evidence. The pyrrolidine ring size (five-membered) confers a distinct logP of -0.292 [1], whereas the piperidine analog (six-membered) has a predicted logP of 2.32 [2], a >2.6 log unit difference that translates to a ~400-fold shift in octanol-water partitioning and profoundly altered membrane permeability and solubility profiles. Furthermore, the 4-carboxylate regioisomer position fundamentally alters the compound's application space relative to the 5-carboxylate isomer, which is documented as a corrosion inhibitor with 98.3% inhibition efficiency on mild steel [3] — a property not reported for the 4-carboxylate. Finally, the core 2-(pyrrolidin-1-yl)thiazole scaffold is explicitly noted to require additional functionalization for meaningful antibacterial activity [4], meaning that procurement of the unadorned scaffold versus functionalized derivatives represents chemically and biologically distinct decision points.

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: Quantitative Differentiation Evidence


LogP Divergence: Pyrrolidine vs. Piperidine Thiazole Analogs

The 2-pyrrolidin-1-yl analog is substantially more hydrophilic than its six-membered piperidine counterpart. Predicted logP for the pyrrolidine derivative is -0.292 [1], while the piperidine analog has a predicted logP of 2.318 [2]. This represents a 2.61 log unit difference, corresponding to an approximately 400-fold higher octanol-water partition coefficient for the piperidine analog. The pyrrolidine compound also has 7 hydrogen bond acceptors versus 4 for the piperidine analog [1][2].

Physicochemical profiling ADME prediction Medicinal chemistry

Regioisomer Application Divergence: 4- vs. 5-Carboxylate

The 5-carboxylate regioisomer (2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, PTCA) is characterised as an effective corrosion inhibitor for mild steel in acidic media. Electrochemical impedance spectroscopy demonstrated a strong inhibition efficiency of 98.3% after 168 h immersion in 0.1 M HCl at 10 mM concentration [1]. The adsorption equilibrium constant was 11.11 × 10³ M⁻¹ and standard free energy of adsorption was -33.03 kJ mol⁻¹ [1]. No comparable corrosion inhibition data have been reported for the 4-carboxylate regioisomer, indicating that the carboxylate position critically determines metal-coordinating ability and surface adsorption properties. The 4-carboxylate regioisomer's documented application space is limited to its role as a synthetic intermediate and scaffold for constructing antimicrobial and anticancer derivatives [2][3].

Corrosion inhibition Regioisomer comparison Materials chemistry

Antibacterial Activity Requires Scaffold Functionalization

The unsubstituted 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid scaffold has been explicitly characterised as exhibiting low antibacterial activity in multiple independent sources. The patent WO-2024028533-A1 states that 'the structure of 2-(pyrrolidin-1-yl)thiazole, and its respective carboxylic acid, have been synthesized by carrying out biological tests with results that are not very relevant' and that 'low antibiotic activity was observed' [1]. The University of Alicante technology transfer office similarly confirms 'the molecular structure 2-(pyrrolidin-1-yl)thiazole, and its respective carboxylic acid, has provided low antibacterial activity results' [2]. In contrast, highly functionalized derivatives of this scaffold, incorporating indole, coumarin, or aryl substituents at R₄-R₇ positions, are reported to exhibit antimycobacterial activity with MIC values of 31.25–125 μg/cm³ against M. tuberculosis H37Rv [3], and certain pyrrolidine-thiazole conjugates show IC₅₀ of 10.6 μg/mL against HepG2 hepatocellular carcinoma cells [4].

Antibacterial activity Structure-activity relationship Drug discovery

Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt form (CAS 1401425-87-3, MW 220.22 g/mol) is the predominant commercially available variant, recommended for storage at 2-8°C . The free acid (CAS 921076-45-1) has 2 hydrogen bond donors and a predicted logP of -0.292 [1], but as a carboxylic acid with predicted pKa in the range of 3-5, it exists predominantly in ionized form at physiological pH. The sodium salt provides the compound in a pre-neutralized, readily soluble form that eliminates the need for in situ counterion addition during aqueous formulation. While no direct solubility comparison data (mg/mL) between the free acid and sodium salt were identified in non-vendor primary literature, the general pharmaceutical principle that carboxylate salts exhibit 10- to 1000-fold higher aqueous solubility than their parent acids [2] applies. The free acid form (purity ≥95%) is also available for applications requiring the protonated species, such as organic-phase reactions or where sodium ion interference must be avoided .

Formulation science Salt selection Aqueous solubility

2-Pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: Advantageous Application Scenarios


Hydrophilic Fragment for Drug Design

With a predicted logP of -0.292, this scaffold occupies a distinct physicochemical space compared to the piperidine analog (logP 2.32, Δ = 2.61 log units) [1]. Medicinal chemistry campaigns targeting polar binding pockets, such as kinase hinge regions or metalloenzyme active sites where water-mediated interactions are critical, may preferentially select the pyrrolidine-thiazole-4-carboxylate core to maintain aqueous solubility while presenting the carboxylate as a metal-coordinating or hydrogen-bonding pharmacophore. The sodium salt form (CAS 1401425-87-3) further streamlines aqueous assay preparation by eliminating the need for DMSO stock solutions in solubility-limited contexts .

Synthetic Intermediate for Antimycobacterial Agents

The core scaffold serves as the starting point for synthesizing 2-(pyrrolidin-1-yl)thiazole derivatives with antitubercular activity. When elaborated with coumarin-carbonyl substituents at the 5-position of the thiazole ring, derivatives achieve MIC values of 31.25–125 μg/cm³ against M. tuberculosis H37Rv [2]. Researchers following the synthetic methodology of Belveren et al. (Tetrahedron 2017) or the patent WO-2024028533-A1 can use the 4-carboxylate intermediate for subsequent diversification via amide coupling, esterification, or heterocycle fusion at the carboxylate position [3]. Critically, the unsubstituted scaffold itself is not the active entity — its procurement value lies in its role as a tractable intermediate with a reactive carboxylate handle.

Scaffold for Antimicrobial Peptide Conjugates

Stanchev et al. (1999) demonstrated that 2-(pyrrolidinyl)thiazole-4-carboxylic acid can be incorporated into amino acid and peptide frameworks using alanine, valine, and proline as starting materials [4]. The resulting thiazole-containing amino acids and peptides exhibited moderate in vitro antibacterial activity against Gram-positive (S. aureus, B. cereus), Gram-negative (E. coli, P. vulgaris), and fungal (C. albicans) strains [4]. This positions the 4-carboxylate as a backbone modification unit for peptidomimetic design, where the thiazole ring introduces conformational constraint distinct from oxazole or imidazole analogs. The 4-carboxylate regioisomer is specifically required for peptide coupling at this position — the 5-carboxylate isomer cannot serve this synthetic role.

Avoid for Intrinsic Antibacterial or Corrosion Use

Procurement stakeholders should be aware that this compound is NOT suitable for direct use as an antibacterial agent. The core scaffold has been explicitly documented as exhibiting low antibacterial activity in multiple sources [5][6]. Users seeking intrinsic antimicrobial activity should instead procure functionalized derivatives (see Section 3, Evidence Item 3). Similarly, researchers investigating corrosion inhibition should procure the 5-carboxylate regioisomer (PTCA), which demonstrates 98.3% inhibition efficiency on mild steel in HCl, rather than the 4-carboxylate variant, for which no corrosion inhibition data exist [7].

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